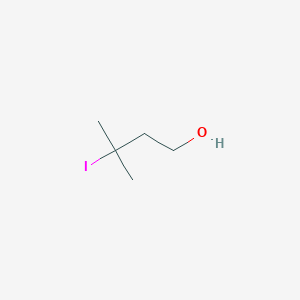

3-Iodo-3-methyl-1-butanol

Description

Contextualization within Organoiodine Chemistry and Functionalized Alcohols

3-Iodo-3-methyl-1-butanol is a member of two significant classes of organic compounds: organoiodides and functionalized alcohols. Organoiodine chemistry is a broad field focused on compounds containing a carbon-iodine (C-I) bond. wikipedia.org These compounds are particularly valuable in laboratory-scale organic synthesis due to the unique nature of the C-I bond, which is the weakest among the carbon-halogen bonds. wikipedia.org This low bond dissociation energy (approximately 57.6 kcal/mol for the C-I bond in methyl iodide) makes the iodide a good leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. wikipedia.org While hypervalent iodine compounds, where iodine exhibits an oxidation state higher than +1, are often used as oxidizing agents, simple organoiodides like this compound are typically employed as alkylating agents or precursors in coupling reactions. numberanalytics.comwikipedia.org

Simultaneously, this compound is a functionalized alcohol, specifically a primary alcohol. Alcohols are foundational molecules in organic chemistry, serving as starting materials, reagents, and solvents. The hydroxyl (-OH) group is a versatile functional group that can undergo oxidation to form aldehydes or carboxylic acids, act as a nucleophile, or be converted into a better leaving group for substitution or elimination reactions. The presence of the iodine atom on the same carbon backbone as the hydroxyl group in this compound creates a bifunctional molecule with enhanced synthetic potential compared to simple alcohols or alkyl halides alone.

Significance of Bifunctional Aliphatic Halohydrins as Synthetic Intermediates

This compound is an example of an aliphatic iodohydrin. A halohydrin is a functional group characterized by a halogen atom and a hydroxyl group bonded to adjacent carbon atoms. wikipedia.org In the case of this compound, these groups are separated by a methylene (B1212753) bridge, but the compound shares the key characteristic of bifunctionality. Bifunctional molecules are highly prized in organic synthesis as they allow for sequential or tandem reactions to build molecular complexity efficiently.

The primary significance of halohydrins as synthetic intermediates lies in their ability to undergo intramolecular reactions. In the presence of a base, halohydrins readily cyclize to form epoxides via an internal SN2 reaction, a process that can be viewed as an intramolecular Williamson ether synthesis. wikipedia.org This reaction is a cornerstone of industrial epoxide production, such as the synthesis of propylene (B89431) oxide. wikipedia.org

For this compound, treatment with a base would be expected to yield 2-(tert-butyl)oxirane. This transformation highlights its utility as a stable precursor to a potentially more reactive epoxide intermediate. The general synthesis of halohydrins often involves the electrophilic addition of a halogen and water to an alkene or the ring-opening of an epoxide with a hydrohalic acid. wikipedia.orgresearchgate.net Modern methods also include the reaction of alkenes with electrochemically generated halogen cations stabilized by a coordinating agent like dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org The bifunctional nature of this compound, possessing both a reactive C-I bond at a tertiary center and a primary alcohol, makes it a versatile building block for creating more complex molecules through selective manipulation of either functional group.

Mentioned Chemical Compounds

Structure

3D Structure

Properties

Molecular Formula |

C5H11IO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

3-iodo-3-methylbutan-1-ol |

InChI |

InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |

InChI Key |

FYHVUJFZRFUYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCO)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 3 Methyl 1 Butanol

Approaches to Carbon-Iodine Bond Formation

The creation of the tertiary carbon-iodine bond in 3-iodo-3-methyl-1-butanol is a critical step in its synthesis. The inherent weakness of the C-I bond and the steric hindrance around a tertiary carbon present unique challenges. wikipedia.org

Direct Iodination Reactions on Alkanes or Alcohols

Direct iodination of an alkane precursor, 3-methyl-1-butanol, is generally not a favored method due to the low reactivity of alkanes and the high energy input required. byjus.com

A more plausible approach involves the direct iodination of the corresponding alcohol, 3-methyl-1-butanol. This transformation can be conceptually approached using reagents like hydrogen iodide (HI). The reaction of alcohols with hydrogen halides is a standard method for producing alkyl halides. libretexts.orglibretexts.org For a tertiary alcohol, this reaction would typically proceed through an SN1 mechanism, involving the formation of a carbocation intermediate after protonation of the hydroxyl group. libretexts.org However, 3-methyl-1-butanol is a primary alcohol, which would favor an S_N2 reaction. The direct reaction of a primary alcohol with HI is possible but may require heat. libretexts.org

A significant challenge in the direct iodination of 3-methyl-1-butanol is the potential for carbocation rearrangement. While a primary carbocation is unstable, rearrangement to a more stable tertiary carbocation could occur under certain conditions, potentially leading to a mixture of products.

Alternative iodinating agents for alcohols include a mixture of sodium or potassium iodide with a strong acid like concentrated phosphoric(V) acid. libretexts.org The use of red phosphorus and iodine is another classic method for converting alcohols to iodoalkanes. libretexts.org

Table 1: Hypothetical Direct Iodination Approaches

| Precursor | Reagents | Plausible Mechanism | Key Challenges |

|---|---|---|---|

| 3-Methyl-1-butanol | HI | S_N2 | Potential for rearrangement, reaction rate |

| 3-Methyl-1-butanol | NaI / H3PO4 | In situ generation of HI, S_N2 | Reaction conditions, product isolation |

Hydroiodination of Unsaturated Precursors (e.g., Alkenes, Alkynes)

The hydroiodination of an unsaturated precursor, such as 3-methyl-3-buten-1-ol (B123568), presents a viable pathway to this compound. This reaction involves the addition of hydrogen iodide (HI) across the double bond. According to Markovnikov's rule, the iodine atom would add to the more substituted carbon of the double bond (C3), and the hydrogen atom would add to the less substituted carbon (C4), yielding the desired product.

The synthesis of the precursor, 3-methyl-3-buten-1-ol, can be achieved through various methods, including the reaction of a methallyl Grignard reagent with formaldehyde. google.comsigmaaldrich.comnist.govnih.gov

The addition of HI to 2-methylbut-1-ene in the presence of peroxide follows an anti-Markovnikov addition, leading to 1-iodo-2-methylbutane. askfilo.com This highlights the importance of controlling the reaction conditions to achieve the desired regioselectivity.

Halogen Exchange Reactions from Other Halogenated Analogues

The Finkelstein reaction, a classic halogen exchange method, offers a promising route to this compound. manac-inc.co.jp This reaction involves treating a chloro- or bromo-analogue with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. manac-inc.co.jp The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone.

For the synthesis of this compound, a precursor such as 3-chloro-3-methyl-1-butanol or 3-bromo-3-methyl-1-butanol would be required. The synthesis of these precursors would be a necessary preceding step.

Table 2: Halogen Exchange Reaction Parameters

| Starting Material | Reagent | Solvent | General Conditions |

|---|---|---|---|

| 3-Chloro-3-methyl-1-butanol | NaI | Acetone | Reflux |

Strategies for Introduction and Modification of the Hydroxyl Group

The hydroxyl group is a key functionality of the target molecule. Its introduction can be strategically planned either before or after the formation of the carbon-iodine bond.

Reduction of Carbonyl-Containing Precursors

A plausible synthetic strategy involves the reduction of a carbonyl-containing precursor that already possesses the iodo- and methyl-substituted tertiary carbon. For instance, the reduction of 3-iodo-3-methyl-butanal would yield this compound.

The synthesis of α-iodoketones can be achieved through the direct iodination of ketones with molecular iodine. researchgate.net While this reference focuses on ketones, a similar principle could be explored for the synthesis of an iodinated aldehyde precursor.

The reduction of the aldehyde to a primary alcohol can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Care must be taken to choose a reducing agent that is compatible with the iodo-functional group.

Ring-Opening Reactions of Cyclic Ethers

The ring-opening of a suitable cyclic ether, such as an epoxide, can be a powerful method for introducing both the hydroxyl and iodo functionalities in a stereocontrolled manner. A hypothetical precursor for this route could be an epoxide derived from 3-methyl-3-buten-1-ol.

The reaction of an oxirane with a nucleophile, such as an iodide source, can lead to the formation of a β-iodo alcohol. The regioselectivity of the ring-opening is a critical factor and can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. For a terminally substituted epoxide, nucleophilic attack under basic or neutral conditions typically occurs at the less substituted carbon. However, the presence of a tertiary carbon adjacent to the epoxide ring might influence the regioselectivity.

Catalytic systems, such as those involving tetraphenylstibonium (B1235638) iodide, have been shown to influence the regioselective cleavage of oxirane rings. oup.com

Functional Group Interconversion from Other Oxygenated Species

The synthesis of this compound can be envisaged through the functional group interconversion of more readily available oxygenated precursors. The most direct precursor is 3-methyl-1,3-butanediol, which possesses the required carbon skeleton and hydroxyl groups at the C1 and C3 positions. lookchem.comchemicalbook.com The primary challenge in this approach lies in the chemoselective iodination of the tertiary hydroxyl group in the presence of a primary hydroxyl group.

Generally, primary alcohols are more reactive towards substitution reactions than tertiary alcohols under many conditions. For instance, some methods for the chemoselective iodination of unsymmetrical diols favor the conversion of the less sterically hindered primary alcohol. ias.ac.in However, conditions that proceed via a carbocation intermediate, such as those involving strong acids, would favor the formation of the tertiary iodide due to the greater stability of the tertiary carbocation.

Several reagent systems are known for the iodination of alcohols, and the choice of reagent is critical for achieving the desired selectivity. mdma.ch Reagents such as aluminum triiodide have been reported for the regioselective transformation of tertiary alcohols into the corresponding iodides. acsgcipr.org Another potential system is the use of potassium iodide with a Lewis acid like boron trifluoride etherate (KI/BF₃·Et₂O), which has shown efficacy in the iodination of various alcohols. acsgcipr.org

An alternative oxygenated precursor is 3-methoxy-3-methyl-1-butanol. google.com The synthesis of this compound can be achieved from 3-methyl-3-buten-1-ol and methanol (B129727) in the presence of an acid catalyst. The subsequent step would involve the selective cleavage of the tertiary methyl ether in the presence of the primary alcohol, followed by iodination. This ether cleavage can be challenging but might be accomplished using specific ether-cleaving reagents that favor reaction at the more substituted center.

The table below summarizes various reagent systems that could be theoretically applied for the conversion of a tertiary alcohol to an alkyl iodide, a key transformation in the synthesis of this compound from 3-methyl-1,3-butanediol.

| Reagent System | Potential for Tertiary Alcohol Iodination | General Comments |

| I₂ / PPh₃ / Imidazole | High | The Appel reaction is a classic method for converting alcohols to alkyl iodides. It generally works well for primary and secondary alcohols, but modifications can be made for tertiary alcohols. |

| NaI / Amberlyst-15 | Moderate | Has been used for the iodination of a variety of alcohols, though it may show limited reactivity with tertiary alcohols. mdma.ch |

| AlI₃ | High | Reported to be regioselective for the transformation of tertiary alcohols into the corresponding iodides. acsgcipr.org |

| KI / BF₃·Et₂O | High | A system that can activate the alcohol for nucleophilic substitution by iodide. acsgcipr.org |

| ZrCl₄ / NaI | Moderate to High | An efficient system for the iodination of a range of alcohols. Its selectivity for tertiary over primary diols would need to be investigated. mdma.ch |

| MeSCH=NMe₂+ I⁻ | Low | This thioiminium salt is reported to be selective for primary and secondary alcohols, with tertiary alcohols remaining inert. organic-chemistry.org |

Convergent and Linear Synthesis Strategies for this compound

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material. A plausible linear route to this compound could commence with 3-methyl-3-buten-1-ol. This unsaturated alcohol is commercially available and can be prepared from the dehydration of 3-methyl-1,3-butanediol. chemicalbook.comgoogle.com The key step in this linear sequence would be the regioselective addition of hydrogen iodide across the double bond. According to Markovnikov's rule, the proton would add to the less substituted carbon of the alkene (C4), and the iodide would add to the more substituted carbon (C3), which is the tertiary carbon. This would directly yield the target molecule, this compound.

Another potential linear approach could start from isoprene (B109036). Epoxidation of isoprene followed by a regioselective ring-opening with an iodide nucleophile and subsequent reduction could theoretically lead to the target structure, though this would likely involve multiple steps and challenges in controlling regioselectivity.

Convergent Synthesis:

A convergent synthesis involves the independent preparation of two or more fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules. princeton.eduzidd.ac.cn For this compound, a convergent strategy could involve the reaction of an organometallic reagent with a suitable electrophile.

One hypothetical convergent route could utilize a Grignard reaction. The reaction of methylmagnesium iodide with a protected β-hydroxy ketone, such as 4-hydroxy-2-butanone (B42824) where the hydroxyl group is protected with a suitable protecting group (e.g., a silyl (B83357) ether), would form the tertiary alcohol upon nucleophilic attack at the ketone. Subsequent deprotection would yield 3-methyl-1,3-butanediol, which would then require selective iodination as described previously.

A more direct convergent approach would involve the reaction of an organometallic reagent that delivers the C1-C2 fragment with a C3-C5 iodo-containing fragment. For example, the reaction of a suitably protected 2-bromoethanol (B42945) derivative with magnesium to form a Grignard reagent, followed by its reaction with 2-iodo-2-methylpropane (B1582146) (tert-butyl iodide), could be envisioned, although the reactivity and stability of these intermediates would be a significant consideration.

The following table outlines the key bond disconnections for potential linear and convergent syntheses of this compound.

| Synthesis Strategy | Key Disconnection | Starting Materials (Examples) | Key Transformation |

| Linear | C3-I bond formation on a C5 precursor | 3-Methyl-3-buten-1-ol | Hydroiodination |

| Convergent | C2-C3 bond formation | A C2 fragment (e.g., protected 2-bromoethanol) and a C3 fragment (e.g., 2-iodo-2-methylpropane) | Grignard Reaction or other organometallic coupling |

| Convergent | C3-C4/C3-C5 bond formation | A C1-C2 fragment (e.g., ethylene (B1197577) oxide) and a C3-C5 fragment (e.g., an organometallic derivative of 2-iodo-2-methylpropane) | Ring-opening of an epoxide |

Reaction Chemistry and Mechanistic Pathways of 3 Iodo 3 Methyl 1 Butanol

Reactivity at the Tertiary Iodide Center

The carbon-iodine bond at the tertiary position is the focal point for several important transformations due to the inherent nature of the iodide as a good leaving group and the stability of the resulting carbocation.

Unimolecular Nucleophilic Substitution (SN1) Pathways and Carbocation Intermediates

The tertiary nature of the carbon atom bearing the iodine atom strongly favors unimolecular nucleophilic substitution (SN1) reactions. socratic.orgmasterorganicchemistry.comwikipedia.org The SN1 mechanism is initiated by the departure of the iodide ion, a process that is facilitated by the use of polar protic solvents which can solvate both the leaving group and the carbocation intermediate. wikipedia.orglibretexts.org This dissociation is the rate-determining step and results in the formation of a planar tertiary carbocation, the 3-methyl-1-butanol-3-yl cation. wikipedia.org

The stability of this tertiary carbocation is a key factor driving the SN1 pathway. socratic.orgquora.com It is stabilized by both the inductive effect of the three alkyl groups attached to the positively charged carbon and by hyperconjugation. wikipedia.org Once formed, this carbocationic intermediate can be attacked by a wide range of nucleophiles from either face, which, if the carbon were chiral, would lead to a racemic mixture of products. masterorganicchemistry.comwikipedia.org For instance, in the presence of water or an alcohol as the solvent (solvolysis), the nucleophile would be water or the alcohol itself, leading to the formation of an alcohol or an ether, respectively. wikipedia.org

Competition between Nucleophilic Substitution and Elimination

In conjunction with SN1 reactions, elimination reactions (E1) are a significant competitive pathway for tertiary alkyl halides, including 3-iodo-3-methyl-1-butanol. The formation of the same tertiary carbocation intermediate serves as a common point for both SN1 and E1 pathways. Instead of being attacked by a nucleophile, the carbocation can also lose a proton from an adjacent carbon atom to a weak base (which can be the solvent), leading to the formation of an alkene.

The ratio of substitution to elimination products is influenced by several factors, including the nature of the nucleophile/base and the reaction temperature. Strong, bulky bases tend to favor elimination, while weaker, less hindered nucleophiles favor substitution. Higher temperatures generally favor elimination reactions over substitution reactions. For this compound, potential elimination products would include 3-methyl-3-buten-1-ol (B123568) and 3-methyl-2-buten-1-ol.

Skeletal Rearrangement Pathways Initiated by Iodide Departure

The tertiary carbocation formed from this compound is relatively stable. socratic.orgquora.com However, in some instances, carbocations can undergo rearrangements to form an even more stable carbocation, if such a possibility exists. libretexts.orglumenlearning.comlibretexts.org These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orglumenlearning.comlibretexts.org In the specific case of the 3-methyl-1-butanol-3-yl cation, since it is already a tertiary carbocation, a simple hydride or methyl shift to an adjacent carbon would result in a less stable primary or secondary carbocation, which is energetically unfavorable. Therefore, significant skeletal rearrangements of this particular carbocation are not expected under typical SN1/E1 conditions. However, it is important to note that rearrangements can be a major pathway in other, less stable carbocations formed from different starting materials. libretexts.org For example, the reaction of 3-methylbutan-2-ol with hydroiodic acid could initially form a secondary carbocation that would readily rearrange to the more stable tertiary carbocation.

Transformations of the Primary Hydroxyl Group

The primary hydroxyl group at the other end of the this compound molecule offers a different set of reactive possibilities, primarily involving oxidation and derivatization.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The primary alcohol functional group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. vaia.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, are selective for the oxidation of primary alcohols to aldehydes. quora.com In the case of this compound, this would yield 3-iodo-3-methylbutanal.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize a primary alcohol all the way to a carboxylic acid. vaia.com This reaction would produce 3-iodo-3-methylbutanoic acid. It is crucial to select the appropriate reagent to achieve the desired transformation.

| Starting Material | Reagent | Product(s) |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Iodo-3-methylbutanal |

| This compound | Potassium Permanganate (KMnO₄) | 3-Iodo-3-methylbutanoic acid |

Derivatization Protocols: Esterification and Etherification

The primary hydroxyl group can be readily converted into other functional groups through esterification and etherification reactions.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. libretexts.orgumass.edu For example, reacting this compound with acetic acid would yield 3-iodo-3-methylbutyl acetate. This reaction, known as Fischer esterification, is an equilibrium process and can be driven to completion by removing water or using an excess of one of the reactants. thermofisher.com

Etherification: The formation of an ether from this compound can be achieved through various methods. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. msu.edu However, given the presence of the tertiary iodide in the same molecule, this could lead to competing intramolecular reactions. A more direct route for certain ethers would be the acid-catalyzed reaction of the alcohol with another alcohol, although this can lead to a mixture of products. For example, reaction with ethanol (B145695) in the presence of a strong acid could produce 1-ethoxy-3-iodo-3-methylbutane.

| Reaction Type | Reactants | Product |

| Esterification | This compound, Acetic Acid | 3-Iodo-3-methylbutyl acetate |

| Etherification | This compound, Ethanol | 1-Ethoxy-3-iodo-3-methylbutane |

Conversion to Other Functional Groups (e.g., Halides, Amines)

The hydroxyl and iodo groups on this compound can be selectively or sequentially converted into other functionalities. The choice of reagent and reaction conditions dictates which part of the molecule reacts.

Conversion to Other Halides: The primary alcohol can be converted to an alkyl chloride or bromide using standard halogenating agents. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is effective for converting primary alcohols to primary alkyl chlorides. Similarly, phosphorus tribromide (PBr₃) is a classic reagent for transforming primary alcohols into alkyl bromides. pearson.comlibretexts.org These reactions typically proceed through an Sₙ2 mechanism, involving the formation of an intermediate chlorosulfite or bromophosphite ester, which makes the hydroxyl group a better leaving group. libretexts.org

Conversely, the conversion of the tertiary iodide to another halide is less straightforward. While the Finkelstein reaction is a well-known method for halide exchange, it typically involves converting alkyl chlorides or bromides to iodides using an iodide salt, as iodide is an excellent nucleophile and a good leaving group. Displacing the tertiary iodide with fluoride (B91410), for instance, would be challenging due to the steric hindrance and the relatively lower nucleophilicity of fluoride ions.

Conversion to Amines: Amines can be synthesized by targeting either the alcohol or the iodide group.

Via Nucleophilic Substitution of Iodide: The tertiary alkyl iodide can undergo nucleophilic substitution with ammonia (B1221849) or primary/secondary amines to yield the corresponding amine. utexas.edu Due to the tertiary nature of the carbon center, this reaction is expected to proceed via an Sₙ1 mechanism. libretexts.orgmasterorganicchemistry.com This involves the initial, rate-limiting departure of the iodide ion to form a stable tertiary carbocation, which is then attacked by the amine nucleophile. A significant competing pathway is E1 elimination, which would lead to the formation of 3-methyl-3-buten-1-ol.

Via Conversion of the Alcohol: A more controlled route to a primary amine involves first activating the alcohol group. The primary alcohol can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylate can then be displaced by an amine nucleophile, such as ammonia or a primary amine, in a standard Sₙ2 reaction. utexas.edu This multi-step approach avoids the carbocation intermediates and the associated elimination side products common to the Sₙ1 pathway.

Table 1: Conversion of this compound to Other Functional Groups

| Target Functional Group | Reactive Site | Reagent(s) | Probable Mechanism | Expected Product |

|---|---|---|---|---|

| Primary Chloride | Alcohol (-OH) | SOCl₂, Pyridine | Sₙ2 | 1-Chloro-3-iodo-3-methylbutane |

| Primary Bromide | Alcohol (-OH) | PBr₃ | Sₙ2 | 1-Bromo-3-iodo-3-methylbutane |

| Tertiary Amine | Iodide (-I) | Ammonia (NH₃) or Alkylamine (R-NH₂) | Sₙ1 / E1 | 3-Amino-3-methyl-1-butanol (and elimination byproduct) |

| Primary Amine (via tosylate) | Alcohol (-OH) | 1. TsCl, Pyridine 2. NaN₃ 3. LiAlH₄ or H₂/Pd | Sₙ2 | 3-Iodo-3-methyl-1-butanamine |

Advanced Synthetic Applications of 3 Iodo 3 Methyl 1 Butanol As a Building Block

Construction of Complex Carbon Frameworks

The presence of a carbon-iodine bond is a key feature that allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

Carbon-Carbon Bond Forming Reactions (e.g., Organometallic Couplings)

The tertiary iodide in 3-iodo-3-methyl-1-butanol presents both opportunities and challenges for carbon-carbon bond formation. The carbon-iodine bond is relatively weak, making the iodide a good leaving group. However, the tertiary nature of the carbon atom makes it prone to elimination reactions, which compete with the desired substitution.

Standard S_N2 reactions are generally not feasible at a tertiary carbon center due to steric hindrance. masterorganicchemistry.com However, organometallic coupling reactions, particularly those that can proceed through radical or organometallic intermediates, offer a potential pathway for C-C bond formation. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for coupling unactivated tertiary alkyl halides with various partners. mit.edunih.gov Such a reaction with this compound could, in principle, be used to introduce the 3-methyl-1-butanol moiety into a more complex structure.

Another potential route is through the use of Gilman reagents (lithium dialkylcuprates). libretexts.org While these reactions are typically used with primary alkyl halides, their reaction with tertiary halides can sometimes be achieved, though often with competing elimination. The reaction of this compound with a Gilman reagent would result in the formation of a new C-C bond at the tertiary center.

The table below illustrates some hypothetical organometallic coupling reactions involving this compound.

| Coupling Partner | Catalyst/Reagent | Potential Product |

| Arylboronic acid | Nickel catalyst | Aryl-substituted 3-methyl-1-butanol |

| Alkyl Grignard reagent | Nickel catalyst | Alkylated 3-methyl-1-butanol |

| Lithium dialkylcuprate | Gilman reagent | Alkylated 3-methyl-1-butanol |

It is important to note that the hydroxyl group would likely require protection (e.g., as a silyl (B83357) ether) prior to these reactions to prevent it from interfering with the organometallic reagents.

Ring-Closing Reactions and Heterocycle Synthesis

The bifunctional nature of this compound makes it an ideal candidate for intramolecular cyclization reactions to form heterocycles. Specifically, the presence of a hydroxyl group and a leaving group (iodide) separated by three carbon atoms allows for the formation of a five-membered ring.

Through an intramolecular Williamson ether synthesis, this compound can be converted into 3,3-dimethyltetrahydrofuran. organicchemistrytutor.comchemistrylearner.comlibretexts.orglibretexts.org This reaction would typically be carried out in the presence of a base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic alkoxide then displaces the iodide via an intramolecular S_N2 reaction. The formation of five- and six-membered rings through such intramolecular processes is generally kinetically and thermodynamically favorable. masterorganicchemistry.com

This type of cyclization is a common strategy in the synthesis of tetrahydrofuran (B95107) derivatives, which are prevalent structural motifs in many natural products and pharmaceuticals. nih.gov

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in modern organic synthesis. Bifunctional molecules, like this compound, are valuable substrates in MCRs as they can introduce functionality that can be used in subsequent transformations or participate in multiple MCRs. acs.orgnih.govacs.orgbeilstein-journals.orgnih.gov

For example, the primary alcohol of this compound could participate in an MCR that is tolerant of the alkyl iodide, such as a Passerini or Ugi reaction under specific conditions. The resulting product would retain the iodo group, which could then be used in a subsequent cross-coupling reaction to further elaborate the molecule. Conversely, the iodo group could potentially be involved in a radical-based MCR, leaving the hydroxyl group available for later functionalization.

The use of such bifunctional building blocks allows for the rapid construction of complex and diverse molecular scaffolds from simple starting materials.

Role in Target-Oriented Synthesis of Advanced Organic Molecules

In the context of retrosynthetic analysis, this compound can be viewed as a valuable synthon for introducing a 1,1-dimethyl-3-hydroxypropyl group. lkouniv.ac.in A synthon is an idealized fragment that assists in the planning of a synthesis. The actual chemical used in the synthesis is known as the synthetic equivalent.

The gem-dimethyl group is a common structural feature in many natural products and bioactive molecules, often imparting specific conformational properties or metabolic stability. The ability to introduce this group along with a flexible, functionalized side chain makes this compound a potentially useful building block in target-oriented synthesis.

For example, in the synthesis of a complex target molecule containing a quaternary carbon center with two methyl groups and an attached chain, one could envision a retrosynthetic disconnection leading back to this compound. The synthesis would then involve coupling this building block with another fragment of the target molecule using one of the carbon-carbon bond-forming reactions discussed previously. The hydroxyl group provides a handle for further transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to another functional group. The use of such bifunctional reagents is a key strategy in the efficient synthesis of complex organic architectures. nih.govnih.gov

Theoretical and Computational Investigations of 3 Iodo 3 Methyl 1 Butanol

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. In 3-Iodo-3-methyl-1-butanol, the arrangement of electrons and the nature of its chemical bonds are influenced by the interplay of its constituent atoms: carbon, hydrogen, oxygen, and iodine.

The molecule features a tertiary carbon center bonded to a large, polarizable iodine atom. The Carbon-Iodine (C-I) bond is a key feature, being significantly weaker and less polar than carbon-halogen bonds with more electronegative halogens like chlorine or bromine. Due to the large size of the iodine atom, the bonding is distinct from that of lighter main-group elements. acs.org This C-I bond is inherently weak, making it the most probable site for bond cleavage during chemical reactions.

The other primary functional group is the primary alcohol (-CH₂OH). The Oxygen-Hydrogen (O-H) bond is highly polarized, enabling the molecule to act as a hydrogen bond donor. The oxygen atom also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. Computational studies on similar halo-alcohols, such as 3-iodo-1-propanol, have utilized Density Functional Theory (DFT) to analyze the competition between classical hydrogen bonds (O-H···O) and other non-covalent interactions like halogen bonds. acs.org These calculations help in understanding how such molecules self-organize in the liquid phase. acs.org

Basic computed properties for this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁IO | PubChem nih.gov |

| Molecular Weight | 214.04 g/mol | PubChem nih.gov |

| IUPAC Name | 3-iodo-3-methylbutan-1-ol | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| XLogP3 (Octanol/Water Partition) | 1.8 | PubChem nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C1-C2, C2-C3, and C-O bonds give rise to various conformers with different potential energies.

The relative energies of these conformers are determined by a combination of factors, including:

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy.

Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced into close proximity. The bulky iodine atom and the two methyl groups at the C3 position are significant sources of steric hindrance, which will strongly influence the preferred conformations.

Intramolecular Interactions: Potential for weak intramolecular hydrogen bonding between the hydroxyl group and the iodine atom, which could stabilize certain conformations.

Computational methods like molecular mechanics and quantum mechanical calculations (e.g., DFT) are essential tools for exploring the potential energy surface of a molecule. uomustansiriyah.edu.iq These methods can map the energy changes associated with bond rotations, identify low-energy (stable) conformers, and determine the energy barriers for interconversion between them. For instance, studies on related halo-alcohols have used DFT to optimize the geometry of various conformers and estimate their interaction energies. acs.org While a specific, detailed energy landscape for this compound is not available in the reviewed literature, it is expected that the most stable conformers would arrange the large iodine atom, the terminal hydroxyl group, and the methyl groups to minimize steric clashes, likely adopting a staggered arrangement along the carbon backbone.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. uomustansiriyah.edu.iq For this compound, the structure—a tertiary alkyl iodide—strongly suggests that it will readily undergo unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. uou.ac.in

The key steps in these mechanisms, which can be modeled computationally, are:

Ionization: The C-I bond breaks heterolytically, a process facilitated by the excellent leaving group ability of the iodide ion. This is the rate-determining step and leads to the formation of a relatively stable tertiary carbocation.

Solvent Interaction and Nucleophilic Attack/Elimination: The planar carbocation intermediate is then rapidly attacked by a nucleophile (solvent or other species) from either face, leading to the Sₙ1 product. Alternatively, a proton can be removed from an adjacent carbon by a base (often the solvent), leading to the E1 product, an alkene.

Computational studies, particularly using DFT, on analogous systems like the solvolysis of tert-butyl chloride provide a clear blueprint for how these mechanisms are investigated. researchgate.net Such studies can:

Identify Intermediates and Transition States: Calculations can locate the structures of the carbocation intermediate and the transition states leading to its formation and subsequent reactions.

Calculate Reaction Energy Profiles: By determining the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This reveals the activation energies (energy barriers) for each step.

Elucidate the Role of the Solvent: Explicit solvent models can be included in calculations to show how solvent molecules stabilize the charged intermediates and participate directly in the reaction mechanism, for example, through hydrogen bonding or direct catalysis. researchgate.net

The reactivity of alkyl halides is critically dependent on the nature of the halogen, which acts as the leaving group. The table below illustrates the relative leaving group ability.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity in Sₙ1/E1 |

|---|---|---|---|

| I⁻ (Iodide) | HI | ~ -10 | Excellent (Fastest) |

| Br⁻ (Bromide) | HBr | ~ -9 | Good |

| Cl⁻ (Chloride) | HCl | ~ -7 | Moderate |

| F⁻ (Fluoride) | HF | ~ 3.2 | Poor (Slowest) |

Note: This table presents generally accepted trends in organic chemistry. uou.ac.in The weak C-I bond and the high stability of the resulting iodide anion make it the best leaving group among the halides, predisposing this compound to Sₙ1/E1 reactions.

Predictive Modeling of Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a molecule with its physicochemical properties using mathematical equations. unimore.itkg.ac.rs These models are invaluable for estimating properties of new or untested compounds, saving significant time and resources.

A typical QSPR study involves several steps:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for a set of molecules. These descriptors encode different aspects of the molecular structure.

Model Development: Statistical methods or machine learning algorithms are used to build a mathematical model that links a subset of these descriptors to an experimental property (e.g., boiling point, solubility, partition coefficient).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Numerous QSPR studies have been conducted on diverse sets of organic compounds, including alcohols like the parent compound 3-methyl-1-butanol, to predict properties like the octanol/water partition coefficient (logP). arkat-usa.orgresearchgate.net More advanced techniques, such as multi-task deep learning neural networks, have also been developed to predict various properties from molecular structures alone. rsc.org

For this compound, one could apply a validated QSPR model by calculating its specific molecular descriptors and inputting them into the model equation to predict a desired property. The types of descriptors used in such models are diverse, as shown in the table below.

| Descriptor Class | Description | Examples |

|---|---|---|

| Topological | Based on the 2D graph representation of the molecule. | Molecular connectivity indices, Wiener index, Balaban index. |

| Geometrical | Based on the 3D structure of the molecule. | Molecular surface area, molecular volume, shadow indices. |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, partial atomic charges, dipole moment. |

| Constitutional | Based on the molecular formula and atom counts. | Molecular weight, count of specific atoms, count of rotatable bonds. |

This table categorizes common molecular descriptors used in QSPR modeling. unimore.itkg.ac.rs

Analytical and Characterization Methodologies in Academic Research

Advanced Spectroscopic Methods for Structural Elucidation

Once purified, spectroscopic methods are employed to confirm that the isolated compound has the correct molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Iodo-3-methyl-1-butanol, both ¹H and ¹³C NMR would provide definitive structural information. The position of the hydroxyl and iodo groups on a tertiary carbon creates a unique spectral fingerprint.

In ¹H NMR, the chemical shift of protons is influenced by their electronic environment. The electronegative oxygen and iodine atoms will deshield nearby protons, shifting their signals downfield. The splitting of signals (multiplicity) due to spin-spin coupling reveals the number of protons on adjacent carbons.

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shift is highly dependent on the atom's hybridization and the electronegativity of attached groups. The carbon atom bonded to iodine (C3) would appear at a significantly different chemical shift compared to a standard alkyl carbon.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Predicted for a solution in CDCl₃. The -OH proton signal can vary in position and may not show coupling depending on solvent and concentration.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Protons |

| -CH ₃ (C4, C5) | ~1.8 - 2.0 | Singlet (s) | 6H | None |

| -CH ₂(C2) | ~2.1 - 2.3 | Triplet (t) | 2H | -CH₂(C1) |

| -CH ₂(C1) | ~3.8 - 4.0 | Triplet (t) | 2H | -CH₂(C2) |

| -OH | ~1.5 - 4.0 (variable) | Singlet (s) | 1H | None (exchangeable) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Description |

| C4, C5 | ~30 - 35 | Methyl carbons on C3 |

| C3 | ~35 - 45 | Tertiary carbon bonded to Iodine |

| C2 | ~45 - 50 | Methylene (B1212753) carbon (β to -OH) |

| C1 | ~58 - 62 | Methylene carbon (α to -OH) |

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. In electron ionization (EI) MS, the molecule is ionized and fragmented, and the resulting charged fragments are detected. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (Molecular Weight: 214.04 g/mol ), key fragmentation pathways would include:

Loss of Iodine : The C-I bond is weak, making the loss of an iodine radical (•I, 127 Da) a highly favorable process, which would lead to a prominent peak at m/z = 87.

Loss of Water : Alcohols readily lose a molecule of water (H₂O, 18 Da) from the molecular ion, especially tertiary alcohols. This would result in a peak at m/z = 196.

Alpha-Cleavage : Cleavage of the C1-C2 bond, adjacent to the oxygen atom, is a common fragmentation for primary alcohols. This would yield a fragment at m/z = 31 ([CH₂OH]⁺).

Loss of a Methyl Group : Cleavage of a methyl group (•CH₃, 15 Da) from the tertiary center could also occur.

High-resolution mass spectrometry (HRMS) can determine the mass of an ion with very high precision, allowing for the calculation of its exact elemental formula, which helps to distinguish it from other ions with the same nominal mass.

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 214 | [C₅H₁₁IO]⁺ | Molecular Ion (M⁺) |

| 199 | [C₅H₈IO]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |

| 196 | [C₅H₉I]⁺ | Loss of water (H₂O) from M⁺ |

| 127 | [I]⁺ | Iodine ion |

| 87 | [C₅H₁₁O]⁺ | Loss of an iodine radical (•I) from M⁺ |

| 70 | [C₅H₁₀]⁺ | Loss of water from the [C₅H₁₁O]⁺ fragment |

| 31 | [CH₃O]⁺ | Alpha-cleavage (loss of C₄H₈I• radical) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

For this compound, the key functional groups are the hydroxyl (-OH) group, alkyl C-H bonds, the C-O bond, and the C-I bond.

O-H Stretch : A strong and characteristically broad absorption in the IR spectrum between 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group. libretexts.org

C-H Stretch : Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching of sp³ hybridized C-H bonds. libretexts.org

C-O Stretch : A strong absorption in the 1000-1260 cm⁻¹ region signifies the C-O single bond stretch of the primary alcohol. libretexts.org

C-I Stretch : The carbon-iodine bond stretch is expected to appear at a low frequency, typically in the range of 480-610 cm⁻¹, making it more accessible in the far-IR or Raman spectrum.

Raman spectroscopy is often more effective for detecting symmetric, non-polar bonds. Therefore, the C-I bond may produce a more distinct signal in the Raman spectrum compared to the IR spectrum.

Table 6: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman | Strong |

| C-H Bend | 1350 - 1470 | IR | Medium |

| C-O Stretch | 1000 - 1260 | IR | Strong |

| C-I Stretch | 480 - 610 | IR (Far), Raman | Medium-Strong |

Future Research Directions and Unexplored Avenues for 3 Iodo 3 Methyl 1 Butanol

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing tertiary iodoalkanes, often involving a combination of an alcohol with an alkali iodide and a strong acid, are frequently plagued by issues such as the need for excess reagents and the formation of undesired byproducts through elimination and rearrangement reactions. manac-inc.co.jpmanac-inc.co.jp The development of greener, more efficient synthetic protocols is therefore a critical area of future research.

Promising sustainable methodologies that could be adapted for the synthesis of 3-Iodo-3-methyl-1-butanol include:

Mechanochemistry: A solvent-free, mechanochemical approach using hypervalent iodine reagents has been shown to be effective for producing other iodoalcohols. researchgate.net This technique, which uses mechanical force to drive reactions, could offer a high-yield, low-waste alternative to traditional solution-phase synthesis.

Photoredox Catalysis: Blue light-promoted iodination, using iodoform (B1672029) as the iodine source, presents a phosphine-free and mild alternative for converting alcohols to alkyl iodides. nih.gov Investigating this method for 3-methyl-1-butanol could lead to a more energy-efficient process.

Microwave-Assisted Synthesis: The use of microwave irradiation has been demonstrated to accelerate the iodination of alcohols using reagents like CeCl₃·7H₂O/NaI on a silica (B1680970) gel support. scispace.com This method is noted for its efficiency, higher yields, and significantly shorter reaction times compared to conventional heating.

Catalytic Systems: Moving from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. Research into using catalytic amounts of sodium iodide in biphasic systems or employing reagents like aluminum iodide, which can circumvent issues associated with acid-catalyzed methods, could prove fruitful. manac-inc.co.jp

A comparative table of potential synthetic approaches is presented below.

| Method | Potential Advantages | Key Research Question for this compound |

| Mechanochemistry | Solvent-free, potentially catalyst-free, reduced waste. researchgate.net | Can this method prevent elimination side-reactions common with tertiary alcohols? |

| Photoredox Catalysis | Mild conditions, phosphine-free, high functional group tolerance. nih.gov | What is the quantum yield and efficiency for this specific tertiary alcohol? |

| Microwave-Assisted | Rapid reaction times, often higher yields, energy efficient. scispace.com | Can reaction conditions be optimized to favor substitution over elimination? |

| Alternative Reagents | Use of AlI₃ avoids strong acids and reduces side reactions. manac-inc.co.jp | How does the regioselectivity and yield compare to traditional methods? |

Exploration of Catalytic and Stereoselective Transformations

The carbon-iodine bond in this compound is inherently reactive, making it a prime candidate for a variety of catalytic and stereoselective transformations. vulcanchem.com As the molecule is chiral, developing methods to control its stereochemistry is of significant interest.

Future research in this domain could focus on:

Asymmetric Synthesis: While this compound itself is a simple structure, it can serve as a model substrate for developing new catalytic methods for the enantioselective synthesis of molecules with quaternary stereocenters. nih.gov Research could explore the use of chiral catalysts, such as those based on monodentate phosphines or N-heterocyclic carbenes, to control the formation of specific enantiomers in reactions involving the iodinated carbon. nih.govnih.gov

Catalytic Cross-Coupling: The C–I bond can be activated by various transition metal catalysts (e.g., palladium, copper, ruthenium) to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org Exploring the utility of this compound in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings could open pathways to a wide array of more complex molecules.

Biocatalysis: The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), offers a powerful tool for achieving high chemo-, regio-, and stereoselectivity. conicet.gov.ar While BVMOs typically oxidize ketones, other enzyme classes could be explored for transformations of the alcohol or iodo-functional group in this compound, providing a green and highly selective synthetic route.

The table below outlines potential catalytic transformations.

| Transformation Type | Catalyst Class | Potential Product | Research Focus |

| Asymmetric Allylic Alkylation | Copper/Chiral Phosphine nih.gov | Chiral α-quaternary aldehydes/ketones | Development of new chiral ligands for high enantiomeric excess. |

| Enantioselective Borylation | Copper/Chiral NHC nih.gov | Chiral tertiary α-hydroxyboronates | Substrate scope and functional group tolerance. |

| Cross-Coupling | Palladium/Ruthenium nih.govacs.org | Arylated or alkenylated derivatives | Catalyst optimization to overcome steric hindrance. |

| Biocatalytic Oxidation | Oxidoreductases | 3-Iodo-3-methylbutanal or -butanoic acid | Enzyme screening and engineering for high selectivity and activity. |

Novel Applications in Materials Science and Polymer Chemistry

The unique combination of a reactive tertiary iodide and a primary alcohol functional group makes this compound a potentially valuable building block in materials science and polymer chemistry. Halogenated organic compounds are often used in the preparation of specialized polymers and materials.

Unexplored avenues include:

Functional Monomer Synthesis: The alcohol group can be esterified with monomers like acrylates or methacrylates to produce a functional monomer. The pendant iodo-group could then be used for post-polymerization modification, allowing for the synthesis of graft copolymers or functionalized polymer surfaces.

Initiator for Controlled Radical Polymerization: Alkyl iodides can act as initiators or chain transfer agents in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). The specific structure of this compound could influence polymerization kinetics and polymer properties.

Synthesis of Biohybrid Materials: The compound could be used to functionalize biomolecules or to create hybrid materials. For instance, it could be incorporated into lipid-peptide structures to create self-assembling systems for applications like drug delivery. nih.gov

Integration with Flow Chemistry and Automation Technologies

The modernization of organic synthesis increasingly involves the use of flow chemistry and automated platforms to enhance efficiency, safety, and reproducibility. vapourtec.comspringernature.com

Flow Chemistry Synthesis: Performing the synthesis of this compound in a continuous flow reactor could offer significant advantages. Flow systems provide superior control over reaction parameters like temperature and mixing, which is crucial for managing the exothermic nature of some iodination reactions and minimizing side products. europa.euvapourtec.com The small reactor volume enhances safety, especially when dealing with potentially unstable intermediates. vapourtec.com

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal protocol for synthesizing or functionalizing this compound. sigmaaldrich.comchemspeed.com These high-throughput experimentation systems can accelerate the discovery of new reactions and applications. springernature.com

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. vapourtec.com An automated flow setup could potentially perform the iodination of 3-methyl-1-butanol and a subsequent cross-coupling reaction in a seamless sequence, dramatically improving synthetic efficiency. researchgate.net

The integration of these technologies represents a paradigm shift from traditional batch chemistry, promising to accelerate the pace of research and development involving this compound.

Q & A

Q. How can spectroscopic techniques confirm the structure of 3-Iodo-3-methyl-1-butanol?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry .

- NMR : Compare observed chemical shifts with predicted values for iodinated alcohols. For example, the iodine atom induces deshielding in adjacent protons (e.g., δ ~3.5–4.0 ppm for CH₂ groups near iodine). Use DEPT-135 to identify CH₃, CH₂, and CH groups .

- IR : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and C-I bonds (stretching ~500–600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (C₅H₁₁OI⁺) with exact mass matching theoretical values (e.g., ~214.0 g/mol) .

Q. What are common synthetic routes for this compound?

- Methodological Answer : Two primary methods are used:

- Nucleophilic Substitution : React 3-methyl-1-butanol with iodine in the presence of red phosphorus (analogous to the Appel reaction). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) .

- Hydroiodic Acid Treatment : Treat 3-methyl-1-buten-3-ol with concentrated HI under reflux. Purify via fractional distillation (bp ~150–160°C) and confirm purity via GC-MS (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile iodine compounds .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Label containers with hazard warnings (e.g., acute toxicity, irritant) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the iodination of 3-methyl-1-butanol?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane to reduce hydrolysis of iodine intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnI₂) to enhance regioselectivity.

- Kinetic Analysis : Perform time-resolved ¹H NMR to identify intermediate species and adjust reaction time/temperature (e.g., 40–60°C for 6–12 hrs). Compare yields via HPLC (C18 column, methanol/water 70:30) .

Q. How to resolve conflicting NMR splitting patterns caused by iodine’s quadrupolar effects?

- Methodological Answer :

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, coupling between CH₂-I and adjacent CH₃ groups may appear as multiplet splitting; HSQC can assign specific proton-carbon correlations .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What analytical strategies identify and quantify degradation products of this compound under varying pH conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C/40°C. Monitor degradation via LC-MS (ESI+ mode).

- Degradation Pathways : Identify iodine loss (via ICP-MS for iodide ions) or oxidation to ketones (via FTIR carbonyl peaks ~1700 cm⁻¹). Quantify using calibration curves for suspected byproducts .

Q. How to assess solvent effects on the compound’s stability in catalytic applications?

- Methodological Answer :

- Solvent Polarity Screening : Test polar (DMSO, ethanol) vs. nonpolar (hexane) solvents. Monitor stability via UV-Vis spectroscopy (λmax ~270 nm for iodine-containing compounds).

- Arrhenius Analysis : Measure decomposition rates at 25°C, 40°C, and 60°C to calculate activation energy (Ea) and predict shelf-life .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points for this compound?

- Methodological Answer :

- Source Evaluation : Cross-reference data from NIST Chemistry WebBook (empirical measurements) and CC-DPS (QSAR predictions). Note that impurities (e.g., residual HI) can elevate observed bp.

- Purification Validation : Repeat fractional distillation with rigorous drying (molecular sieves) and confirm purity via GC-FID (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.